![molecular formula C9H9NOS B13195029 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl(prop-2-YN-1-YL)amino group and a carbaldehyde group, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(prop-2-YN-1-YL)amine under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is utilized in the development of organic semiconductors and other advanced materials in the field of material science .
Mécanisme D'action
The mechanism of action of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as 4-(prop-2-yn-1-yl)aniline and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the methyl(prop-2-YN-1-YL)amino group and the carbaldehyde group in this compound sets it apart from other thiophene derivatives, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9NOS |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3 |
Clé InChI |
ZXRVRCFHECCXKE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C1=CSC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)
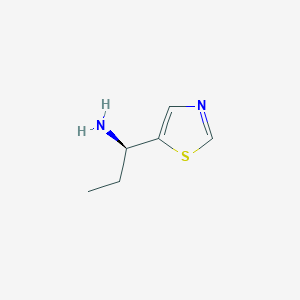

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
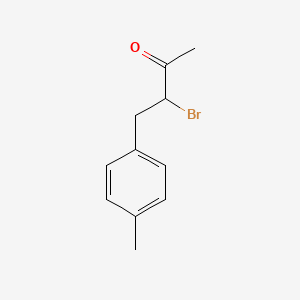

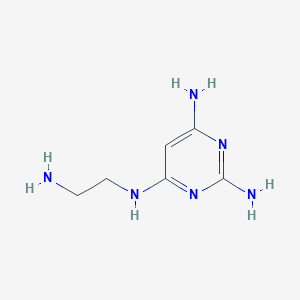
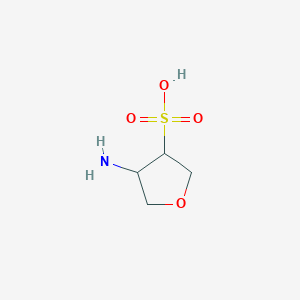
![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)
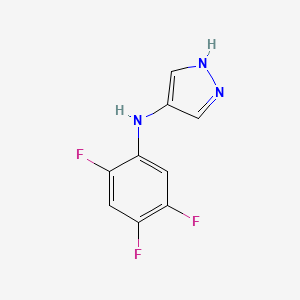
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)

